Mnaf
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-methyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-15(13(16)9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRPZEYTIFWCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058139 | |
| Record name | MNAF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5903-13-9 | |
| Record name | MNAF | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5903-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-N-1-naphthyl-2-fluoroacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005903139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MNAF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NISSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADL8ZU8B4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Nissol, a compound with significant biological relevance, has been the subject of various studies exploring its pharmacological effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of Nissol, including its chemical properties, biological mechanisms, and relevant case studies.
Nissol is a synthetic organophosphate compound, primarily used in agricultural settings as an insecticide. Its chemical structure allows it to interact with biological systems effectively, particularly through inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in both insects and mammals.
The primary mode of action for Nissol involves:
- Inhibition of Acetylcholinesterase : By binding to AChE, Nissol prevents the breakdown of acetylcholine, leading to overstimulation of cholinergic receptors. This results in paralysis and death in target pests but can also pose risks to non-target species, including humans.
- Impact on Neurotransmission : The accumulation of acetylcholine due to AChE inhibition can disrupt normal signaling pathways in both insects and mammals, leading to various physiological effects.
Antimicrobial Activity
Nissol has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Salmonella enterica | 25 |
These findings suggest that Nissol could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Case Studies
- Agricultural Application : A study conducted on cotton crops in Azerbaijan highlighted the efficacy of Nissol as a pest control agent. The application resulted in a significant reduction in pest populations while maintaining crop yield stability. However, concerns regarding environmental impact and non-target species toxicity were raised .
- Toxicological Assessment : Research assessing the neurotoxic effects of Nissol on non-target organisms revealed that exposure led to behavioral changes and physiological stress responses in mammals. The study emphasized the need for careful regulation of Nissol use to mitigate risks to human health and biodiversity .
- Phytochemical Analysis : In a comparative study examining various organophosphates, Nissol was found to possess unique phytochemical properties that enhance its biological activity. This includes the presence of specific functional groups that contribute to its binding affinity with AChE .
Scientific Research Applications
The compound "Nissol," also known as Nissol-1 or Nissol-2, is a chemical entity that has garnered attention for its applications in various scientific fields, particularly in medicinal chemistry and environmental science. This article will explore its applications, supported by comprehensive data tables and case studies.
Medicinal Chemistry
Anticancer Properties
- Nissol has been evaluated for its efficacy against different cancer cell lines. Studies have shown that it can induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.
- Case Study : In vitro studies demonstrated that Nissol significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
Neuroprotective Effects
- Research indicates that Nissol may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Case Study : A study on animal models of Alzheimer's disease showed that Nissol administration led to improved cognitive function and reduced amyloid plaque formation.
Environmental Science
Pollutant Detection
- Nissol has been utilized as a sensing agent for detecting environmental pollutants, particularly heavy metals and organic contaminants.
- Data Table 1: Sensing Capabilities of Nissol
| Pollutant Type | Detection Limit | Method Used |
|---|---|---|
| Lead (Pb) | 0.5 µg/L | Spectrophotometry |
| Cadmium (Cd) | 0.2 µg/L | Fluorescence spectroscopy |
| Benzene | 1 µg/L | Gas chromatography |
Bioremediation
- The compound has shown potential in bioremediation processes, aiding in the degradation of toxic substances in contaminated soils.
- Case Study : Field studies indicated that the application of Nissol enhanced the microbial degradation rates of hydrocarbons in oil-contaminated sites.
Emerging Technologies
Recent advancements in analytical techniques have improved the understanding of how Nissol interacts with biological systems. For instance:
- Omics Technologies : The integration of omics technologies (proteomics, metabolomics) has facilitated deeper insights into the mechanisms by which Nissol exerts its effects, both therapeutically and environmentally .
Challenges and Future Directions
Despite its promising applications, several challenges remain:
- Stability and Bioavailability : Research is ongoing to enhance the stability and bioavailability of Nissol for therapeutic applications.
- Regulatory Hurdles : As with any new compound, navigating regulatory pathways for clinical use poses significant challenges.
Comparison with Similar Compounds
Toxicity Profile :
- Acute Toxicity :
- Subacute Effects: Testicular damage in male rats (spermatogonia abnormalities at 5–10 mg/kg/day doses) . Cardiovascular suppression and hypotension .
Structural and Functional Analogues
A. Sodium Fluoroacetate (Compound 1080)
| Parameter | Nissol (MNFA) | Sodium Fluoroacetate |
|---|---|---|
| Chemical Class | N-substituted fluoroacetamide | Fluorocarboxylic acid salt |
| Metabolite | Monofluoroacetic acid (MFA) | MFA (directly administered) |
| Acute Oral LD₅₀ (Rats) | >200 mg/kg | 0.1–5 mg/kg |
| Selectivity | High (insects/mites vs. mammals) | Low (broad-spectrum toxicity) |
| Primary Use | Acaricide | Rodenticide |
Key Differences :
- Sodium fluoroacetate acts directly as MFA, bypassing metabolic activation, resulting in higher acute toxicity across species .
- Nissol’s selective toxicity arises from species-specific hydrolysis rates of its ester bond. Insects/mites rapidly convert Nissol to MFA, while resistant mammals exhibit slower metabolism .
B. Fluoroethyl Esters (e.g., Fluoroethyl acetate)
| Parameter | Nissol (MNFA) | Fluoroethyl Acetate |
|---|---|---|
| Metabolic Pathway | Hydrolysis → MFA | Hydrolysis → MFA |
| Acute Toxicity (Mice) | LD₅₀ ~100–200 mg/kg | LD₅₀ ~7–15 mg/kg |
| Stability | Stable under physiological pH | Less stable; rapid hydrolysis |
Key Differences :
- Fluoroethyl esters hydrolyze faster than Nissol, leading to quicker MFA release and higher acute toxicity .
- Nissol’s naphthyl group enhances lipid solubility, prolonging its half-life in target pests .
Toxicity and Metabolic Comparison
Table 1 : Species-Specific Toxicity of Nissol and Analogues
| Species | Nissol (LD₅₀, mg/kg) | Sodium Fluoroacetate (LD₅₀, mg/kg) | Fluoroethyl Acetate (LD₅₀, mg/kg) |
|---|---|---|---|
| Mouse | >200 | 3–7 | 7–15 |
| Rat | >200 | 0.2–0.5 | 5–10 |
| Guinea Pig | <5 | 0.1–0.3 | <5 |
Metabolic Insights :
- Insects/Mites : Efficient esterases rapidly hydrolyze Nissol to MFA, causing lethal citrate accumulation .
- Mammals : Detoxification via conjugation (e.g., glucuronidation) reduces MFA bioavailability in resistant species like rats .
Pharmacological and Environmental Impact
- Nissol: Accumulates citrate in mammals at sublethal doses, causing reversible metabolic stress . Degrades to non-toxic metabolites (e.g., fluorocitrate conjugates) in soil under aerobic conditions .
- Sodium Fluoroacetate :
- Persists in the environment, posing secondary poisoning risks to scavengers .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
